ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with an ethyl group at position 3, a phenyl ring at position 7, and a sulfanyl acetamido-benzoate ester side chain. This structure combines a rigid bicyclic scaffold with flexible ester and amide linkages, making it a candidate for diverse pharmacological applications, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
ethyl 3-[[2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-3-28-23(30)22-21(19(14-33-22)16-9-6-5-7-10-16)27-25(28)34-15-20(29)26-18-12-8-11-17(13-18)24(31)32-4-2/h5-14H,3-4,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRKEMCHAAHGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including condensation and cyclization reactions. One common approach is:
Preparation of the thieno[3,2-d]pyrimidine core: : This often starts with the cyclization of an appropriate thiourea derivative with a β-ketoester under acidic conditions to form the thieno[3,2-d]pyrimidine ring system.
Functionalization of the core: : Introduction of ethyl and phenyl groups into the thieno[3,2-d]pyrimidine scaffold through selective alkylation and arylation reactions.
Formation of the benzamide moiety: : Coupling of the functionalized thieno[3,2-d]pyrimidine with a benzoyl chloride derivative in the presence of a base to form the final product.
Industrial Production Methods
While laboratory synthesis is detailed, industrial-scale production requires optimization of yield and purity. This involves the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the compound can be oxidized to a sulfoxide or sulfone using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl groups in the thieno[3,2-d]pyrimidine and benzamide structures can be selectively reduced to alcohols using reducing agents like sodium borohydride.
Substitution: : The ethyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, which can then be further derivatized.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, corresponding reduced forms of the original structure.
Substitution products: Carboxylic acids, various ester or amide derivatives.
Scientific Research Applications
Ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate finds applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block.
Biology: : Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: : Potential therapeutic agent due to its biological activity, though extensive studies are required to confirm efficacy and safety.
Industry: : Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is closely related to its structure. It interacts with biological molecules through:
Molecular Targets: : Likely targets include enzymes and receptors with affinity for its thieno[3,2-d]pyrimidine scaffold.
Pathways Involved: : It may modulate specific biochemical pathways by inhibiting or activating enzymes or by binding to receptor sites, thus altering cellular responses.
Comparison with Similar Compounds
Ethyl 3-((2-(2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)benzoate (Compound 29)
- Core Structure : Thiazole-linked pyrimidine-thioacetamido-benzoate.
- Key Differences: Replaces the thieno[3,2-d]pyrimidinone core with a simpler pyrimidine-thiazole hybrid.
- Synthesis : Prepared via nucleophilic substitution of 4,6-dimethyl-2-mercaptopyrimidine with a chloroacetamido-thiazole intermediate, achieving 91% yield .
- Pharmacological Relevance : Acts as a dual Sirt2/HDAC6 inhibitor, highlighting the importance of the thioacetamido linkage in enzyme binding .
(S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamid
- Core Structure: Thieno[3,4-c]pyrrole-dione with a sulfonyl-ethyl side chain.
- Relevance: Patented for its structural novelty, emphasizing the therapeutic value of sulfur-containing heterocycles .
Quinoline-Pyrimidine Hybrids (e.g., N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide)
- Core Structure: Quinoline-pyrimidine fused system with a piperidinylidene acetamido group.
- Key Differences: Larger aromatic systems (quinoline vs. thienopyrimidinone) may improve DNA intercalation or kinase inhibition.
- Synthesis : Utilizes Suzuki-Miyaura coupling for boronic acid intermediates, a common strategy in hybrid heterocycle synthesis .
Functional Group Analysis
Thioacetamido Linkage
- Role: Critical for covalent or non-covalent interactions with biological targets (e.g., HDAC6’s zinc-binding domain ).
- Comparison: Main Compound: Thioether linkage to thienopyrimidinone. Compound 29: Thioether linkage to pyrimidine. Compound: Sulfonyl group instead of thioether, reducing nucleophilicity but increasing oxidative stability .
Benzoate Ester
- Role : Enhances lipophilicity and membrane permeability.
- Comparison :
Pharmacological Potential
While direct activity data for the main compound are unavailable, insights can be drawn from analogs:
- Dual Sirt2/HDAC6 Inhibition : Compound 29’s activity suggests that thioacetamido-benzoate derivatives may target histone deacetylases .
- Kinase Inhibition: Quinoline-pyrimidine hybrids () demonstrate activity against tyrosine kinases, a trait possibly shared by the main compound due to its planar heterocycle .
Biological Activity
Ethyl 3-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention for its potential therapeutic applications. The compound's intricate structure, featuring a thieno[3,2-d]pyrimidine core along with various functional groups, suggests a diverse range of biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, as well as its structure-activity relationships (SAR).
Compound Overview
Molecular Formula: C24H25N3O2S
Molecular Weight: 483.7 g/mol
CAS Number: 1260906-60-2
The compound is characterized by the presence of a sulfanyl group and an ethyl substituent, which may enhance its pharmacological properties and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The thienopyrimidine derivatives have shown broad-spectrum activity against bacteria and fungi by interfering with nucleic acid synthesis and protein function.
| Study | Microorganism Tested | Activity Observed |
|---|---|---|
| Al-Suwaidan et al., 2016 | Staphylococcus aureus | Inhibition of growth |
| Mohamed et al., 2016 | Escherichia coli | Significant antimicrobial effect |
Antioxidant Activity
The compound demonstrates potent antioxidant properties. Studies have shown that it can inhibit lipid peroxidation, showcasing inhibition rates comparable to standard antioxidants like ascorbic acid.
| Test Method | Inhibition Rate (%) | Standard Comparison |
|---|---|---|
| Lipid Peroxidation Assay | 85% | Ascorbic Acid (90%) |
Anti-inflammatory Effects
This compound has been shown to inhibit pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
| Cytokine | Effect Observed |
|---|---|
| TNF-alpha | Inhibition of secretion |
| IL-6 | Reduced expression |
Structure–Activity Relationship (SAR)
The biological activity of the compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Thienopyrimidine Core | Essential for antimicrobial activity |
| Thiophene Ring | Enhances lipophilicity and cellular uptake |
| Sulfur Atom | Contributes to antioxidant properties |
Case Studies
- Anticancer Activity: A study screened a library of compounds including derivatives of thieno[3,2-d]pyrimidine for anticancer properties. The results indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines.
- Inflammatory Disease Models: In vivo studies demonstrated that the compound reduced inflammation in models of arthritis by modulating cytokine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
